Ethyl 4-oxo-3H-phthalazin-1-ylacetate

Medicinal Chemistry Synthetic Methodology Antitubercular Agents

Ethyl 4-oxo-3H-phthalazin-1-ylacetate (CAS 25947-13-1) is the definitive ethyl ester building block for phthalazinone-based drug discovery. Unlike the methyl ester (CAS 25947-14-2) or free acid analogs, this specific ethyl ester provides the optimal steric and electronic profile essential for reproducible alkylation and amidation pathways. It is the validated starting material in patented syntheses of potent PARP-1 inhibitors (IC50 <0.2 nM) and antimycobacterial agents targeting drug-resistant TB. Substituting with a close analog introduces unverified variables that compromise synthetic reproducibility and final target integrity. Specify the ethyl ester to ensure batch-to-batch consistency in your rational drug design programs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 25947-13-1
Cat. No. B1296492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3H-phthalazin-1-ylacetate
CAS25947-13-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16)
InChIKeyXBIOFKSFKYRIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-3H-phthalazin-1-ylacetate (CAS 25947-13-1): A Core Phthalazinone Scaffold for Targeted Inhibitor Design and Chemical Biology


Ethyl 4-oxo-3H-phthalazin-1-ylacetate (CAS 25947-13-1) is an ethyl ester derivative of the phthalazin-1(2H)-one heterocyclic core. This compound belongs to a class of phthalazinone scaffolds recognized for their central role in designing potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as the clinical drug Olaparib [1]. The core structure, featuring a lactam and an ester functional handle, provides a versatile platform for chemical diversification [2]. Its physical-chemical properties—including a melting point of 177-179 °C and a predicted density of 1.30±0.1 g/cm³—are well-characterized , establishing it as a defined, reproducible starting material for rational drug discovery and synthetic chemistry.

Why Ethyl 4-oxo-3H-phthalazin-1-ylacetate's Ester Moiety is Not Simply Interchangeable with Other Phthalazinone Analogs


The ethyl ester of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a critical functional group that directly influences synthetic utility and downstream application. Generic substitution with a methyl ester analog (CAS 25947-14-2) or the free carboxylic acid will significantly alter reaction kinetics and product profile. For instance, the ethyl ester provides a specific balance of steric hindrance and electrophilicity, affecting both its reactivity in alkylation or amidation steps and the solubility characteristics of the intermediate [1]. In a key synthetic pathway for an antimycobacterial agent, this specific ethyl ester is condensed with a benzyl bromide to install a crucial lipophilic side chain; using a different ester could lead to transesterification or impact the regioselectivity and yield of this essential step . Thus, substituting this compound with a close analog introduces unverified chemical variables that can compromise synthetic reproducibility and the structural integrity of the final target molecule.

Quantitative Differentiation Guide: Evidence for Selecting Ethyl 4-oxo-3H-phthalazin-1-ylacetate over Analogs


Enhanced Reaction Efficiency in Key Alkylation Step for Antimycobacterial Drug Synthesis

In the synthesis of a novel series of antimycobacterial phthalazinylacetamides, Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the explicitly utilized starting material for a crucial N-alkylation step . The ethyl ester functionality is critical for the successful condensation with 4-bromo-2-fluoro benzyl bromide, an electrophile used to introduce a key lipophilic motif. This specific reaction sequence is validated to produce the intermediate, 3-(4-bromo-2-fluorobenzyl)-3,4-dihydro-4-oxophthalazine-1-acetate, which is essential for generating the active analogs. The use of the ethyl ester, rather than the free acid, is mandatory to avoid side reactions and ensure the desired N-alkylation proceeds efficiently.

Medicinal Chemistry Synthetic Methodology Antitubercular Agents

Critical Intermediate for Diverse Heterocyclic Oxophthalazinyl Acetic Acid Derivatives

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the defined ester precursor in a patented process for creating a broad class of heterocyclic oxophthalazinyl acetic acids, which are potent inhibitors of aldose reductase [1]. The ethyl ester serves as a protected form of the final carboxylic acid, allowing for selective manipulation of the heterocyclic core before deprotection. The patent establishes that the ethyl ester can be reacted with various aniline derivatives to install benzothiazole or other heterocyclic side chains, a synthetic flexibility not inherently present in the free acid or other ester analogs. This controlled, stepwise functionalization is essential for achieving the structural diversity required to optimize aldose reductase inhibitory activity [1].

Pharmaceutical Process Chemistry Aldose Reductase Diabetic Complications

Direct Precursor to PARP-1 and Dual PARP-1/HDAC-1 Inhibitors with Superior Potency to Olaparib

The phthalazinone core of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the foundational scaffold for designing next-generation PARP-1 inhibitors and dual PARP-1/HDAC-1 inhibitors [1]. A recent study demonstrated that derivatives built upon this core, specifically compounds DLC-1–6, exhibit significantly improved PARP-1 inhibitory potency compared to the clinically approved drug Olaparib. While Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a building block and not a final drug, its procurement is essential for synthesizing these advanced analogs [1]. The resulting DLC series compounds achieved IC50 values of less than 0.2 nM against PARP-1, which is at least a 22-fold improvement over the reference compound Olaparib [1]. This demonstrates that the core scaffold, when appropriately functionalized, can yield inhibitors with a quantifiably higher therapeutic potential.

Cancer Therapeutics PARP Inhibition Epigenetics

Optimal Applications for Ethyl 4-oxo-3H-phthalazin-1-ylacetate Based on Verified Evidence


Synthesis of Potent Antimycobacterial Agents

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the validated starting material for synthesizing a series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl] acetic acid amides. This specific route was used to generate compounds with demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, including against starved phase cultures, making this compound essential for research programs targeting novel tuberculosis therapies .

Development of Aldose Reductase Inhibitors for Diabetic Complications

As detailed in patent DK309988A, this specific ethyl ester is a key precursor in the multi-step synthesis of heterocyclic oxophthalazinyl acetic acids. These final compounds are potent aldose reductase inhibitors, with therapeutic applications in treating chronic complications of diabetes mellitus, such as cataracts, retinopathy, and neuropathy. Using the ethyl ester is a defined, patented step to access this specific class of pharmacologically active molecules .

Creation of Next-Generation PARP-1 and Dual PARP-1/HDAC-1 Inhibitors

The phthalazinone core of this compound is the foundational scaffold for designing novel PARP-1 inhibitors with superior potency to Olaparib. Researchers seeking to develop advanced cancer therapeutics can employ this building block to synthesize analogs like the DLC series, which have demonstrated IC50 values <0.2 nM against the PARP-1 enzyme. This application is ideal for laboratories focused on rational drug design for oncology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-oxo-3H-phthalazin-1-ylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.